N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a 4-sulfamoylphenyl substituent on the carboxamide group.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYGJZXNFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions
Industrial Production Methods
Industrial production methods for this compound often involve the use of eco-friendly and green synthesis techniques. For instance, a green synthesis method using ethanol at room temperature has been reported to yield high purity products . This approach not only reduces the environmental impact but also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium thiocyanate, acyl chlorides, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as refluxing in ethanol or using mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a reaction that is fundamental to many physiological processes . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzothiophene-3-carboxamides are highly dependent on the substituents attached to the phenyl ring of the carboxamide group. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological Activity
- Antimicrobial Activity : Compounds I and II (Ev2) with -OCH₃ and -CH₃ substituents exhibit antibacterial and antifungal properties, likely due to electron-donating groups enhancing membrane penetration .
- Anticancer Potential: The fluorophenyl derivative (Ev14) is highlighted for anticancer activity, attributed to the electron-withdrawing -F group stabilizing interactions with enzyme active sites .
Physicochemical Properties
- Hydrogen Bonding: The sulfamoyl group’s -SO₂NH₂ moiety can form extensive hydrogen bonds, improving solubility and crystal packing efficiency compared to non-polar groups like -CH₃ or -C₂H₅ .
- Hazard Profile : The acetylphenyl derivative (Ev16) is classified as an irritant, whereas halogenated analogues (Ev13, Ev14) lack explicit hazard data, implying substituent-dependent toxicity .
Key Differentiators of N-(4-sulfamoylphenyl)-...
- Enhanced Bioavailability : The sulfamoyl group’s polarity and hydrogen-bonding capacity may improve water solubility and oral absorption compared to lipophilic groups (e.g., -CH₃, -C₂H₅).
- Targeted Activity: Sulfonamides are known inhibitors of carbonic anhydrases and tyrosine kinases, suggesting the target compound could have unique mechanisms in antimicrobial or anticancer applications .
Biological Activity
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a sulfamoyl phenyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 288.36 g/mol. The structure is pivotal for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The compound has been evaluated for its efficacy against:
- Cervical Cancer (HeLa Cells) : Exhibited an IC50 value of .
- Human Hepatoma (SMMC-7721) : Showed an IC50 value of .
- Leukemia (K562) : Demonstrated an IC50 value of .
These values indicate that the compound is significantly more potent than standard chemotherapeutics like doxorubicin in certain contexts .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Targeting Enzymatic Activity : It interacts with specific enzymes involved in cancer cell metabolism and proliferation.
Antimicrobial Properties
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Sulfamoyl Group | Essential for anticancer activity |
| Benzothiophene Core | Critical for binding to biological targets |
| Carboxamide Functional Group | Enhances solubility and bioavailability |
The presence of electron-donating groups enhances activity while electron-withdrawing groups tend to reduce it .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : A comparative study showed that this compound was more effective than traditional agents in inhibiting cell growth.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.
These studies underscore the potential for further development into therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
